2-Bromo-4-chloro-6-methylbenzenesulfonamide
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Overview
Description
2-Bromo-4-chloro-6-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7BrClNO2S It is a derivative of benzenesulfonamide, featuring bromine, chlorine, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide .
Industrial Production Methods
Industrial production of 2-Bromo-4-chloro-6-methylbenzenesulfonamide may involve large-scale sulfonation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Bromo-4-chloro-6-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide drugs, which inhibit enzymes like dihydropteroate synthase in bacteria .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-6-methylbenzenesulfonamide: Features bromine, chlorine, and methyl substituents.
2-Bromo-4-chloro-6-methylbenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.
2-Bromo-4-chloro-6-methylbenzene: Lacks the sulfonamide group, making it less reactive in certain chemical reactions.
Uniqueness
This compound is unique due to its combination of substituents, which confer specific chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, while the sulfonamide group provides potential biological activity .
Properties
Molecular Formula |
C7H7BrClNO2S |
---|---|
Molecular Weight |
284.56 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7BrClNO2S/c1-4-2-5(9)3-6(8)7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
IZBIYQVGXRTXGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N)Br)Cl |
Origin of Product |
United States |
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